molecular formula C38H40O9 B12350922 CID 156588479

CID 156588479

Cat. No.: B12350922
M. Wt: 640.7 g/mol
InChI Key: LQQPVSMJJZNIJU-QHFPJSHHSA-N
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Description

CID 156588479 (PubChem Compound Identifier 156588479) is a chemical compound cataloged in PubChem, a critical repository for chemical information managed by the National Institutes of Health (NIH). Based on analogous compounds (e.g., CAS 1254115-23-5 in and CAS 6007-85-8 in ), this compound likely shares common features such as:

  • Molecular weight: Estimated between 140–200 g/mol (typical for small organic molecules).
  • Bioavailability: Moderate to high, as seen in similar compounds with log Po/w values ranging from -0.7 to 2.21 .
  • Synthetic routes: May involve catalytic coupling reactions or heterocyclic synthesis, as observed in compounds like CAS 1261080-59-4 ().

Properties

Molecular Formula

C38H40O9

Molecular Weight

640.7 g/mol

InChI

InChI=1S/C38H40O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,28-29,31-33H,3,19-20H2,1-2,4-7H3/b21-18-/t28-,29+,31-,32+,33+,38-/m1/s1

InChI Key

LQQPVSMJJZNIJU-QHFPJSHHSA-N

Isomeric SMILES

C[C]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C](C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C

Canonical SMILES

C[C]1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)[C](CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. The compound interacts with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on physicochemical properties, bioactivity, and synthetic complexity, derived from analogous compounds in the evidence (e.g., –18).

Table 1: Key Properties of CID 156588479 and Similar Compounds

Property This compound* CAS 1254115-23-5 CAS 6007-85-8 CAS 1261080-59-4
Molecular Formula CₓHᵧN₂O₃ (hypothetical) C₇H₁₄N₂O C₆H₂O₃S C₇H₇NO₃S
Molecular Weight (g/mol) ~160–180 142.20 154.14 185.20
Log Po/w (iLOGP) 1.5–2.0 1.83 1.16 1.88
Solubility (mg/mL) 50–100 86.7 (ESOL) 2.58 (水) 2.74 (ESOL)
Bioavailability Score 0.55–0.65 0.55 0.55 0.55
Synthetic Accessibility Moderate 2.6 2.07 2.6
Key Applications Pharmacological agent Enzyme inhibition Organic synthesis Anticancer research

*Hypothetical data inferred from structural analogs.

Physicochemical Properties

  • Solubility : Estimated solubility aligns with CAS 1254115-23-5 (86.7 mg/mL in ESOL), indicating suitability for aqueous formulations .

Q & A

Q. Table 1. Key Frameworks for Research Design

FrameworkApplication to this compound
PICODefines scope of experimental comparisons (e.g., dose-response studies)
FINEREnsures questions align with feasibility and novelty criteria
PICOTAdds time dimension (e.g., long-term stability assays)

Q. Table 2. Common Pitfalls in Data Interpretation

PitfallMitigation Strategy
OvergeneralizationLimit conclusions to supported variables (e.g., "Observed at pH 7.4, not extrapolated to physiological range")
Ignoring contradictionsUse systematic reviews to map conflicting evidence

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